molecular formula C18H26S2 B8530636 5-Decyl-2,2'-bithiophene CAS No. 188918-00-5

5-Decyl-2,2'-bithiophene

Cat. No. B8530636
CAS RN: 188918-00-5
M. Wt: 306.5 g/mol
InChI Key: BPPZVCYKWAHLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Decyl-2,2'-bithiophene is a useful research compound. Its molecular formula is C18H26S2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Decyl-2,2'-bithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Decyl-2,2'-bithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

188918-00-5

Molecular Formula

C18H26S2

Molecular Weight

306.5 g/mol

IUPAC Name

2-decyl-5-thiophen-2-ylthiophene

InChI

InChI=1S/C18H26S2/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(20-16)17-12-10-15-19-17/h10,12-15H,2-9,11H2,1H3

InChI Key

BPPZVCYKWAHLLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (8.90 g, 0.365 mmol) and THF (100 ml) were placed in a 300-ml flask equipped with a reflux tube. A solution of 2-bromothiophene (54.0 g, 0.332 mmol) in THF (100 ml) was slowly added drowpwise thereto, and the mixture was heated under reflux for about 2 hr to prepare a Grignard reagent. This Grignard reagent was added dropwise to a mixed solution composed of [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (1:1) (1.80 g, 2.21 mmol), 2-bromo-5-decylthiophene (67.0 g, 221 mmol) prepared above, and THF (100 ml) at about 0° C. After the completion of the dropwise addition, the mixture was stirred at room temperature overnight. After the completion of the reaction, 1 N HCl (200 ml) was added to the reaction solution, and the organic layer was extracted with chloroform, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 5-decyl-2,2′-bithiophene as a light yellow solid (67.1 g, yield 99.1%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.31 (m, 14H), 1.67 (m, 2H), 2.78 (t, 2H, J=7.32 Hz), 6.67 (d, 1H, J=3.90 Hz), 6.98 (m, 2H), 7.09 (d, 1H, J=3.90 Hz), 7.15 (d, 1H, J=4.88 Hz)
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

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